N-[(2-chlorophenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
N-[(2-chlorophenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a triazolopyridine sulfonamide derivative characterized by a [1,2,4]triazolo[4,3-a]pyridine core substituted with a sulfonamide group at position 6. The sulfonamide nitrogen atoms are further functionalized with a 2-chlorobenzyl group and a 4-fluorophenyl group.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4O2S/c20-17-5-2-1-4-14(17)12-25(16-9-7-15(21)8-10-16)28(26,27)18-6-3-11-24-13-22-23-19(18)24/h1-11,13H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHNBCDPRRCTSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CN4C3=NN=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves the following steps:
Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonamide Group: This step often involves sulfonylation reactions using sulfonyl chlorides.
Substitution Reactions:
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different biological activities.
Substitution: Various substitution reactions can modify the functional groups attached to the triazolopyridine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the potential of triazolo[4,3-a]pyridine sulfonamides as antimalarial agents. A virtual library of compounds was designed, leading to the identification of several candidates with promising activity against Plasmodium falciparum. Notably, two compounds demonstrated significant in vitro antimalarial activity with IC50 values of 2.24 μM and 4.98 μM respectively . The sulfonamide group appears crucial in enhancing the biological activity of these compounds.
Table 1: Antimalarial Activity of Selected Compounds
| Compound Name | IC50 (μM) | Target Enzyme |
|---|---|---|
| Compound A | 2.24 | Falcipain-2 |
| Compound B | 4.98 | Falcipain-2 |
Antifungal Activity
The compound also shows promise in antifungal applications. Research has synthesized a series of novel pyridine-3-sulfonamide derivatives that were evaluated for their antifungal efficacy against various Candida species. Many compounds exhibited greater efficacy than fluconazole, particularly against Candida albicans, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL . This suggests that sulfonamide derivatives can be effective alternatives or adjuncts to existing antifungal therapies.
Table 2: Antifungal Activity Against Candida Species
| Compound Name | MIC (µg/mL) | Efficacy Comparison |
|---|---|---|
| Compound X | ≤ 25 | Greater than Fluconazole |
| Compound Y | ≤ 25 | Greater than Fluconazole |
Anticancer Activity
The anticancer potential of triazolo[4,3-a]pyridine derivatives has also been explored. A study evaluated the compound's activity against a panel of cancer cell lines under the National Cancer Institute's protocols. The results indicated that certain derivatives displayed significant cytotoxicity with mean GI50 values around 15.72 μM, suggesting their potential as novel anticancer agents .
Table 3: Anticancer Activity Assessment
| Compound Name | GI50 (μM) | Cancer Cell Line Tested |
|---|---|---|
| Compound Z | 15.72 | Various |
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs (from , and 10) to highlight structural and functional differences.
Table 1: Structural and Physicochemical Comparison
*Calculated using exact mass.
Key Observations:
Substituent Effects on Physicochemical Properties: The target compound lacks the 3-methyl group present in 8i (), which likely reduces lipophilicity compared to 8i (logP estimated to decrease by ~0.5 units).
Biological Activity Trends: Compound 8i () demonstrated potent antimalarial activity (Plasmodium falciparum IC50 = 12 nM), attributed to its 4-fluorobenzyl and 3-methyl groups enhancing target binding . Compound 8a () showed moderate activity (IC50 = 45 nM), suggesting that the 3,5-difluorophenyl group may introduce steric hindrance or electronic effects unfavorable for receptor interaction .
Synthetic Methodology:
- All analogs (including the target compound) were synthesized via General Procedure D (), involving sulfonamide alkylation with substituted benzyl chlorides. This method yields moderate to high purity (62–72%) .
Research Findings and Implications
- Structural-Activity Relationship (SAR): The position of chlorine on the benzyl group significantly impacts activity. For example, 4-chlorobenzyl (8i) outperforms 3-chlorobenzyl (8a) in antimalarial potency, likely due to optimized hydrophobic interactions . Fluorine substitution on the phenyl ring enhances metabolic stability. The 4-fluorophenyl group in the target compound may offer advantages over non-fluorinated analogs in vivo.
- Limitations and Future Directions: No pharmacokinetic data (e.g., bioavailability, half-life) are available for the target compound. Comparative studies with WEB2086 (), a triazolodiazepine with anti-inflammatory activity, highlight the need to explore diverse therapeutic targets for this structural class.
Biological Activity
N-[(2-chlorophenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its antimicrobial, antimalarial, and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's chemical structure can be described by the following characteristics:
- Molecular Formula : C19H19ClFN5O2S
- Molecular Weight : 452.0 g/mol
- IUPAC Name : this compound
- CAS Number : 1190021-65-8
This compound belongs to the class of triazolopyridine sulfonamides, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazolo[4,3-a]pyridine derivatives. In vitro evaluations have shown that certain derivatives exhibit significant antibacterial activity against various pathogens. For instance, a study evaluating a series of similar compounds reported minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Triazolo[4,3-a]pyridine Derivatives
| Compound ID | Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | 0.25 |
| 10 | Staphylococcus epidermidis | 0.30 | 0.35 |
Antimalarial Activity
The antimalarial potential of this compound has been investigated through virtual screening and molecular docking studies targeting falcipain-2, a key enzyme in the malaria parasite's lifecycle. Compounds derived from this scaffold demonstrated promising in vitro activity against Plasmodium falciparum, with IC50 values indicating effective inhibition .
Table 2: Antimalarial Activity of Selected Triazolo[4,3-a]pyridine Compounds
| Compound ID | IC50 (μM) | Target Enzyme |
|---|---|---|
| Compound A | 2.24 | Falcipain-2 |
| Compound B | 4.98 | Falcipain-2 |
Anticancer Activity
Triazolopyridine derivatives have also shown potential as anticancer agents. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific mechanisms of action are still under investigation but are thought to involve the modulation of signaling pathways associated with cell growth and survival .
A study on related compounds demonstrated that certain triazolopyridines could inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines. The mechanism involved the activation of caspases and upregulation of pro-apoptotic proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
